molecular formula C21H22N4O3 B2605317 8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941891-00-5

8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2605317
CAS No.: 941891-00-5
M. Wt: 378.432
InChI Key: AKFNPJBVBAQQAD-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylbenzyl group, and a dihydroimidazo[2,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-c][1,2,4]triazine ring system.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as ethoxybenzene and suitable catalysts.

    Attachment of the Methylbenzyl Group: The methylbenzyl group is typically introduced through alkylation reactions, using reagents like methylbenzyl chloride and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, strong bases or acids, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

    Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and molecular interactions.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Altering Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can be compared with other similar compounds, such as:

    8-phenyl-2-benzylimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: This compound lacks the ethoxy and methyl groups, which may affect its reactivity and biological activity.

    8-(4-methoxyphenyl)-2-(4-methylbenzyl)imidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: The presence of a methoxy group instead of an ethoxy group may influence the compound’s solubility and interaction with biological targets.

    8-(4-ethoxyphenyl)-2-benzylimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: The absence of the methyl group may result in different chemical and biological properties.

Properties

IUPAC Name

8-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-28-18-10-8-17(9-11-18)23-12-13-24-19(26)20(27)25(22-21(23)24)14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNPJBVBAQQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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